Cas no 1150164-64-9 (Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate)
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 5-AMINO-4-CYANO-1-(4-IODOPHENYL)PYRAZOLE-3-CARBOXYLATE
- DB-351597
- Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate
- ETHYL5-AMINO-4-CYANO-1-(4-IODOPHENYL)PYRAZOLE-3-CARBOXYLATE
- AKOS015854725
- DTXSID90674951
- 1150164-64-9
- Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate
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- Inchi: 1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
- InChI Key: KPNHBYXAUWYROC-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)N1C(=C(C#N)C(C(=O)OCC)=N1)N
Computed Properties
- Exact Mass: 381.99300
- Monoisotopic Mass: 381.99267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 93.9Ų
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 548.4±50.0 °C at 760 mmHg
- PSA: 93.93000
- LogP: 2.68868
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002775-1g |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM315969-1g |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 95% | 1g |
$311 | 2021-08-18 | |
| TRC | E899453-100mg |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 100mg |
$276.00 | 2023-05-18 | ||
| TRC | E899453-250mg |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 250mg |
$546.00 | 2023-05-18 | ||
| TRC | E899453-500mg |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 500mg |
$844.00 | 2023-05-18 | ||
| TRC | E899453-1g |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 1g |
$1200.00 | 2023-05-18 | ||
| Chemenu | CM315969-1g |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate |
1150164-64-9 | 95% | 1g |
$375 | 2023-02-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300636-250 mg |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate, |
1150164-64-9 | 250MG |
¥1,429.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300636A-1 g |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate, |
1150164-64-9 | 1g |
¥3,505.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300636-250mg |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate, |
1150164-64-9 | 250mg |
¥1429.00 | 2023-09-05 |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate Suppliers
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate
Research Brief on Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate (CAS: 1150164-64-9)
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate (CAS: 1150164-64-9) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features including an amino, cyano, and iodo-substituted phenyl group, has been explored for its biological activities and synthetic utility. Recent studies have focused on its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of novel pyrazole-based kinase inhibitors. Researchers demonstrated that Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate serves as a versatile scaffold for the introduction of various functional groups, enabling the optimization of inhibitory activity against specific kinase targets. The study reported a series of derivatives with improved selectivity and potency, particularly against JAK2 and FLT3 kinases, which are implicated in hematologic malignancies.
In addition to its role in kinase inhibitor development, recent investigations have explored the anti-inflammatory potential of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate derivatives as modulators of the NLRP3 inflammasome. The study identified several analogs with significant inhibitory effects on IL-1β release, suggesting potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and gout.
The synthetic accessibility of Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate has also been a focus of recent research. A 2023 report in Organic Process Research & Development detailed an optimized large-scale synthesis route for this compound, addressing challenges related to yield and purity. The improved protocol features a one-pot cyclization-iodination sequence, reducing the number of purification steps and enhancing overall efficiency. This advancement is particularly relevant for industrial-scale production of the compound and its derivatives.
Emerging computational studies have provided insights into the structure-activity relationships of this pyrazole derivative. Molecular docking simulations published in a 2024 issue of Journal of Molecular Graphics and Modelling revealed that the 4-iodophenyl moiety plays a crucial role in binding to target proteins, while the amino and cyano groups contribute to the formation of key hydrogen bond interactions. These findings are guiding the rational design of new analogs with improved pharmacological profiles.
Looking forward, Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate continues to be a valuable building block in medicinal chemistry. Its unique combination of functional groups offers multiple points for structural modification, making it particularly useful for fragment-based drug discovery approaches. Current research efforts are exploring its application in the development of targeted therapies for cancer and autoimmune diseases, with several derivatives advancing to preclinical evaluation stages.
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